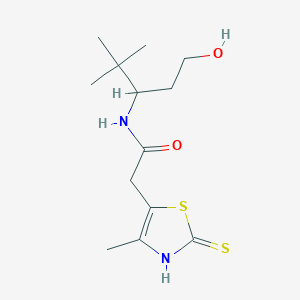![molecular formula C10H15N3O4 B6633646 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633646.png)
2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been studied for its ability to induce tumor necrosis and inhibit angiogenesis.
作用机制
The mechanism of action of 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid has been shown to induce the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in vitro and in vivo. These cytokines are known to play a role in tumor necrosis and angiogenesis inhibition.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and stimulate the immune system. 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid has also been shown to increase the permeability of tumor blood vessels, which may enhance the delivery of other anti-cancer drugs to the tumor site.
实验室实验的优点和局限性
One advantage of 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid is that it has been extensively studied and has shown promising anti-tumor properties in a variety of tumor models. However, 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid has also been shown to have limitations in terms of its toxicity and its ability to induce cytokine production. It has been shown to cause significant toxicity in some animal models, and its ability to induce cytokine production may limit its use in combination with other cytokine-inducing drugs.
未来方向
There are a number of future directions for the study of 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid. One area of research is the development of new synthesis methods that may be more efficient and cost-effective. Another area of research is the study of 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid in combination with other anti-cancer drugs, with the goal of enhancing its anti-tumor properties and reducing its toxicity. Finally, there is a need for further research into the mechanism of action of 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid, with the goal of developing more targeted and effective anti-cancer therapies.
合成方法
2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid can be synthesized through a multi-step process that involves the reaction of 2,2-dimethyl-3-oxopropanoic acid with ethyl chloroacetate to form ethyl 2,2-dimethyl-3-oxopropanoate. This intermediate is then reacted with hydrazine hydrate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 2-(dimethylamino)ethylamine to form 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid.
科学研究应用
2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are two important processes in tumor growth and metastasis. 2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid has been tested in vitro and in vivo in a variety of tumor models, including lung, breast, colon, and prostate cancer. It has also been studied for its potential use in combination with other anti-cancer drugs.
属性
IUPAC Name |
2,2-dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6-12-7(13-17-6)4-5-11-8(14)10(2,3)9(15)16/h4-5H2,1-3H3,(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRWTBNZRDOXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCNC(=O)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide](/img/structure/B6633564.png)

![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)
![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)